4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Overview
Description
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activity Studies
- Synthesis and Biological Activity : Benzoxazine derivatives, including those structurally related to 4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, have been synthesized from eugenol and investigated for their biological activity. The brine shrimp lethality test (BST) showed that certain derivatives exhibit toxicity, indicating potential for bioactivity research (Rudyanto et al., 2014).
Thermoset Formation and Thermomechanical Properties
- Synthesis and Characterization for Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized and used to create thermosets with excellent thermomechanical properties. These thermosets show higher thermal stability and maintain their storage moduli at higher temperatures compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003).
Enzymatic Resolution and Stereochemistry
- Lipase-catalyzed Resolution : The enantioselective deacetylation of benzoxazine derivatives, similar to this compound, has been achieved through lipase-catalyzed reactions. This process is crucial for producing optically enriched compounds, important in stereochemistry and pharmaceutical applications (Prasad et al., 2006).
Antibacterial Activity
- Antibacterial Activity Evaluation : 1,4-Benzoxazine analogues have been synthesized and evaluated for their antibacterial activity against various bacterial strains. Some compounds demonstrated significant activity, highlighting the potential of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).
Catalysis and Polymerization
- Catalysis in Polymerization : The reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols as catalysts has been studied. Insights from this research are relevant for understanding the polymerization processes of benzoxazines and their applications in material science (Dunkers & Ishida, 1999).
Mechanism of Action
Target of Action
Compounds like “4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” often target specific enzymes or receptors in the body. These targets are usually proteins that play crucial roles in biochemical pathways .
Mode of Action
The compound may interact with its target by binding to it, which can either activate or inhibit the target’s function. This interaction can lead to changes in the biochemical processes within the cells .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, it might inhibit a pathway that leads to the production of a harmful substance, or it might activate a pathway that produces a beneficial substance .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed throughout the body, how it is metabolized by the liver, and how it is excreted can all affect the compound’s effectiveness .
Result of Action
The ultimate effect of the compound depends on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a harmful pathway, the result might be a decrease in symptoms or disease progression .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH level of the body, the presence of other substances that can interact with the compound, and the temperature .
Properties
IUPAC Name |
3-methyl-4-prop-2-enyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-6-14-9(2)8-17-12-5-4-10(13(15)16)7-11(12)14/h3-5,7,9H,1,6,8H2,2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEIFSKKRQIAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1CC=C)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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